Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-
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Overview
Description
Bicyclo[2.2.1]heptane is a type of organic compound that has a unique structure consisting of two cycloalkane rings fused together . This structure is found in many natural products and pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For bicyclo[2.2.1]heptane, the molecular weight is 138.2499 . The properties of your specific compound would likely be different due to the additional functional groups.Scientific Research Applications
Structural Analysis and Synthesis
Rigid Nature of Bicyclo[2.2.1]heptane Unit : This compound's rigid structure is consistent across various isomeric forms, indicating its stability and potential use in developing structurally consistent materials (Clegg et al., 1995).
Synthesis of Derivatives : The synthesis of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes demonstrates the compound's versatility in forming derivatives with potential for varied applications (Yuasa et al., 2000).
Formation of Complex Derivatives : In reactions involving dicobalt hexacarbonyl complexes, bicyclo[2.2.1]heptane derivatives show adaptability in forming complex structures, suggesting their utility in advanced synthetic chemistry (Kireev et al., 1991).
Material Science and Polymer Research
Alicyclic Polyimides Synthesis : The synthesis of fully alicyclic polyimides using bicyclo[2.2.1]heptane derivatives highlights its role in creating new polymeric materials with unique properties (Matsumoto, 2001).
Polyimide Films from Cycloaliphatic Dianhydrides : Utilization in the synthesis of soluble polyimides, indicating its importance in developing high-performance films and coatings (Yamada et al., 1993).
Chemical Reactions and Mechanisms
Mechanistic Insights in Reactions : The complex reactions of bicyclo[2.2.1]heptane derivatives provide insights into reaction mechanisms, beneficial for understanding chemical synthesis processes (Gassman et al., 1986).
Asymmetric Homogeneous Hydrogenation Studies : Its derivatives are used in studying the mechanisms of asymmetric homogeneous hydrogenation, crucial for catalytic process understanding (Brown et al., 1981).
Future Directions
properties
IUPAC Name |
4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-15(2)16(3)8-9-17(15,13(24)12(16)23)14(25)22-10-4-6-11(7-5-10)26-18(19,20)21/h4-7H,8-9H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMAFAYQPNMMER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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